molecular formula C16H9NO2 B14748638 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione CAS No. 2510-61-4

1H-Dibenzo[e,g]isoindole-1,3(2H)-dione

Cat. No.: B14748638
CAS No.: 2510-61-4
M. Wt: 247.25 g/mol
InChI Key: LCCQEESYPUHVCT-UHFFFAOYSA-N
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Description

1H-Dibenzo[e,g]isoindole-1,3(2H)-dione (CAS 2510-61-4) is a bicyclic aromatic compound featuring two fused benzene rings attached to an isoindole-1,3-dione core. This structure is characterized by two ketone groups at the 1- and 3-positions of the isoindole ring, conferring rigidity and planar geometry. It serves as a precursor for synthesizing bioactive derivatives, including enzyme inhibitors and anticancer agents .

Properties

IUPAC Name

phenanthro[9,10-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)17-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCQEESYPUHVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562165
Record name 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-61-4
Record name 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione can be synthesized through various methods. One common approach involves the oxidation of dibenzo[e,g]isoindol-1-ones in the presence of dimethyl sulfoxide (DMSO) and sodium methoxide (CH₃ONa) at room temperature . Another method includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dibenzo[e,g]isoindol-1-ones yields this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological imaging, the compound’s fluorophores exhibit aggregation-induced emission, allowing them to fluoresce strongly in the aggregated state . This property is utilized to track various organelles in living cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dibenzo-Fused Analogues

  • 1H-Dibenzo[de,h]quinoline-2,7-dione (CAS 31293-07-9): Structural Difference: Replaces the isoindole core with a quinoline ring, introducing a nitrogen atom in the fused aromatic system. Applications: Used in dye chemistry and as a fluorophore, differing from the medicinal focus of isoindole-diones.

Phthalimide Derivatives

  • 1H-Benz[f]isoindole-1,3(2H)-dione (Compound 2b) :
    • Structural Feature : Retains the 5-membered isoindole-dione scaffold but with a fused benzene ring at the [f] position.
    • Reactivity : Achieves 96% yield in Passerini reactions due to optimal ring strain and electron-withdrawing ketones .
  • 1H-Benzo[de]isoquinoline-1,3(2H)-dione (Compound 2c): Structural Feature: Incorporates a 6-membered isoquinoline ring, increasing steric hindrance. Reactivity: Yields drop to 10% in the same reactions, highlighting the importance of ring size and substituent positioning .

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

  • Structural Modification : Saturation of the isoindole ring reduces aromaticity, increasing flexibility.
  • Functional Impact : Derivatives linked to thiophene or quinazoline moieties exhibit enhanced antioxidant activity (IC₅₀: 12–45 μM) compared to aromatic counterparts, attributed to improved radical scavenging .

Hybrid Derivatives with Heterocyclic Moieties

  • Tetrazole-Containing Hybrids (Compounds 10 and 11): Structure: Combine isoindole-dione with 1H-tetrazole, introducing additional hydrogen-bonding sites. Bioactivity: Show potent inhibition of xanthine oxidase (IC₅₀: 0.8–1.2 μM) and carbonic anhydrase isoforms (hCA I/II: IC₅₀: 15–30 nM), outperforming standards like allopurinol and acetazolamide .
  • Thieno-oxazine-dione Analogues: Structure: Replace benzene with thiophene, creating a sulfur-containing bicyclic system.

Substituent Effects on Reactivity and Bioactivity

N-Substituted Derivatives

  • Alkyl/Aryl Chains :
    • Example : 2-(4-Ethylphenyl)-1H-isoindole-1,3(2H)-dione (CAS 83665-33-2) shows improved lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .

Functional Group Additions

  • Azido and Silyl Ether Groups :
    • Example : Derivatives with tert-butyldiphenylsilyl ether and azido substituents demonstrate superior anticancer activity (IC₅₀: 8–12 μM against HeLa and A549 cells) compared to hydroxyl-containing analogues (IC₅₀: 25–40 μM) .

Data Tables: Key Comparisons

Table 1: Reactivity in Passerini Reactions

Compound Ring Size Yield (%) Reference
1H-Benz[f]isoindole-1,3-dione 5-membered 96
1H-Benzo[de]isoquinoline-dione 6-membered 10

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